

Pralnacasan drug background and development

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pralnacasan

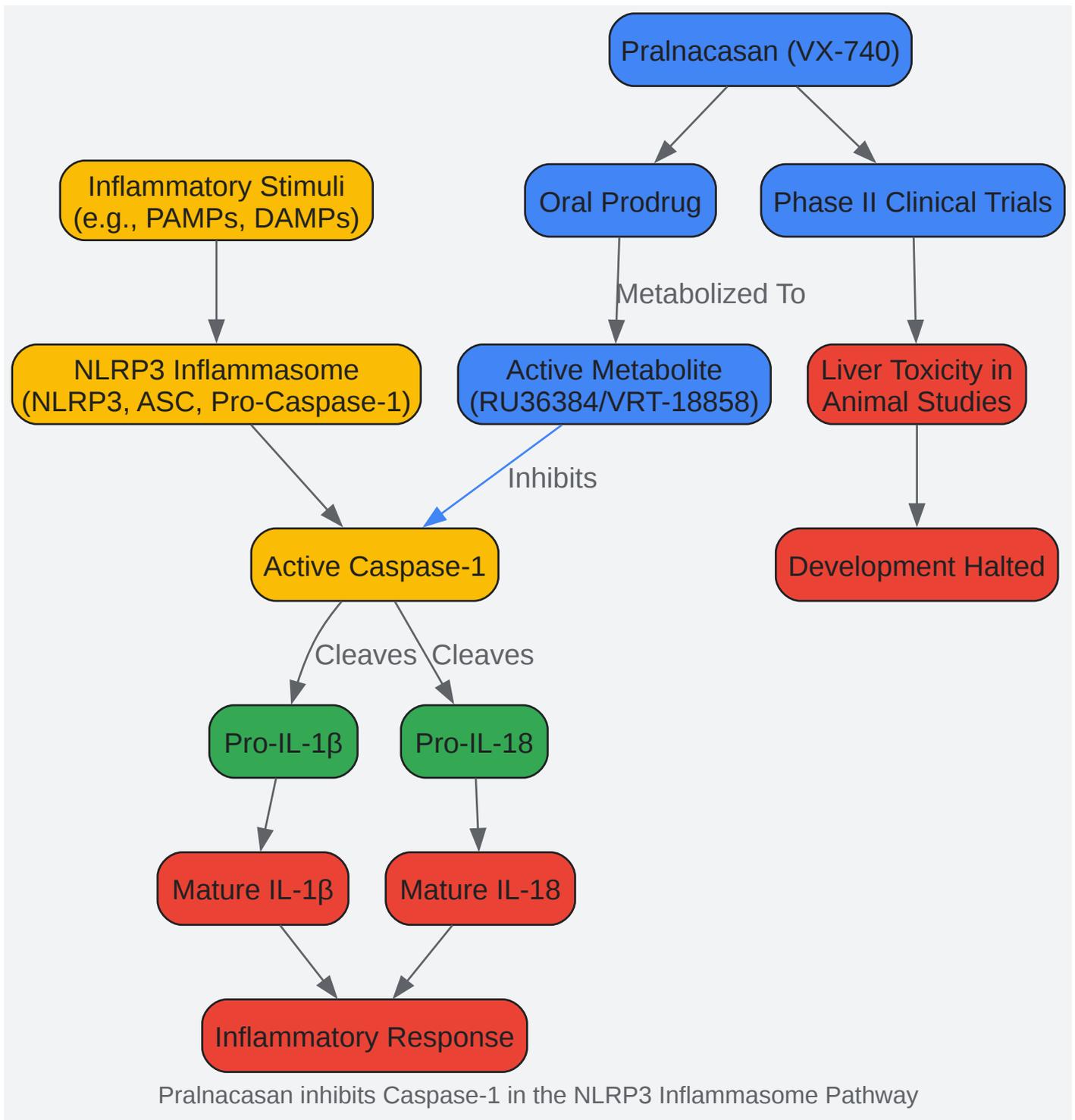
CAS No.: 192755-52-5

Cat. No.: S540107

Get Quote

Mechanism of Action and Key Pathways

Pralnacasan is designed to target a specific inflammatory pathway. The diagram below illustrates this mechanism and the context of its clinical development.



[Click to download full resolution via product page](#)

Pralnacasan is an **orally administered prodrug** that is converted in the body to its active metabolite, **RU36384/VRT-18858** [1] [2]. This active compound is a reversible, selective inhibitor of **caspase-1** (ICE) [1].

- **Target Pathway:** Caspase-1 is the key enzyme in the **NLRP3 inflammasome** complex. Upon activation, this complex processes the inactive precursors of the potent inflammatory cytokines **IL-1 β** and **IL-18** into their active, secreted forms [1] [3]. By inhibiting caspase-1, **Pralnacasan** aims to reduce the levels of these cytokines, thereby curbing the inflammatory process [4].
- **Selectivity:** Preclinical data showed that the active metabolite was highly potent against caspase-1 (IC^{50} : 1.3 nM) with significant selectivity over other caspases like caspase-3 and -8 [1].

Experimental and Clinical Data

The following table summarizes key quantitative findings from preclinical and clinical studies of **Pralnacasan**.

Study Model / Trial	Dosing Regimen	Key Efficacy Findings	Reference
Preclinical: Mouse OA Model (Collagenase-induced)	12.5 & 50 mg/kg, orally, twice daily	Significantly reduced OA joint damage by 13-22% [2]	[2]
Preclinical: STR/1N Mouse OA Model (Spontaneous)	4200 ppm (mg/kg food), ad libitum	Significantly reduced OA joint damage; Urinary HP/LP collagen cross-links reduced by 84% [2]	[2]
Preclinical: Human PBMCs (LPS-stimulated)	Active metabolite (VRT-18858)	Inhibited IL-1 β release (IC^{50} : 0.85 μ M) [1]	[1]
Clinical: Phase I	N/A	Well tolerated; ~50% oral bioavailability [1]	[1]
Clinical: Phase II (RA)	100 mg or 400 mg, orally, three times a day for 12 weeks	Well tolerated; dose-dependent improvement in ACR20 response rates [1]	[1]

Detailed Experimental Protocols

For researchers, here are the methodologies from key studies:

- **In Vivo Efficacy in Osteoarthritis Models [2]:**
 - **Model 1 (Collagenase-induced OA):** Female Balb/c mice received intra-articular injections of collagenase. **Pralnacasan** was administered orally by gavage at specified doses twice a day. OA joint damage was assessed semi-quantitatively via histopathological scoring of knee joints.
 - **Model 2 (Spontaneous OA in STR/1N mice):** Male STR/1N mice were given **pralnacasan** mixed into their food ad libitum. Joint damage was assessed histologically, and urinary biomarkers of collagen degradation (hydroxylsypyrinoline HP and lysylpyridinoline LP) were measured using high-pressure liquid chromatography (HPLC).
- **In Vitro IL-1 β Inhibition Assay [1]:**
 - **Cell Model:** Human Peripheral Blood Mononuclear Cells (PBMCs).
 - **Stimulation:** Cells were stimulated with bacterial Lipopolysaccharide (LPS).
 - **Measurement:** The concentration of the drug required to inhibit 50% of IL-1 β release (IC⁵⁰) was determined.

Development Status and Rationale for Discontinuation

Despite promising early results, **Pralnacasan**'s clinical development was voluntarily suspended in November 2003 and later terminated [4] [1] [5].

- **Cause for Discontinuation:** The decision was based on a **9-month animal toxicity study** that found liver abnormalities in animals after chronic, high-dose exposure to **Pralnacasan** [4] [1].
- **Clinical Context:** It is important to note that no similar liver toxicity had been observed in human trials up to that point [4]. The companies involved decided to halt development to further evaluate the animal findings, and the drug never advanced to market [1] [6].

Pralnacasan represents an important case study in drug development, demonstrating promising targeted mechanism that was ultimately halted by toxicity findings in preclinical animal models.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Pralnacasan - an overview [sciencedirect.com]
2. Pralnacasan, an inhibitor of interleukin-1 β converting ... [sciencedirect.com]
3. Nlrp3 Activation in the Intestinal Epithelium Protects ... [pmc.ncbi.nlm.nih.gov]
4. Pralnacasan: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Pralnacasan - New Drug Approvals [newdrugapprovals.org]
6. sciencedirect.com/topics/medicine-and-dentistry/ pralnacasan [sciencedirect.com]

To cite this document: Smolecule. [Pralnacasan drug background and development]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b540107#pralnacasan-drug-background-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com